molecular formula C10H18O2 B1336135 (E)-Hex-3-enyl butyrate CAS No. 53398-84-8

(E)-Hex-3-enyl butyrate

Cat. No.: B1336135
CAS No.: 53398-84-8
M. Wt: 170.25 g/mol
InChI Key: ZCHOPXVYTWUHDS-AATRIKPKSA-N
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Description

(E)-Hex-3-enyl butyrate, also known as (E)-3-hexenyl butanoate, is an ester compound with the molecular formula C10H18O2. It is commonly found in various fruits and plants, contributing to their characteristic aromas. This compound is known for its pleasant, fruity odor, making it a valuable component in the flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Hex-3-enyl butyrate can be synthesized through the esterification of butanoic acid with (E)-3-hexen-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

Butanoic acid+(E)-3-hexen-1-ol(E)-3-hexenyl butanoate+water\text{Butanoic acid} + \text{(E)-3-hexen-1-ol} \rightarrow \text{(E)-3-hexenyl butanoate} + \text{water} Butanoic acid+(E)-3-hexen-1-ol→(E)-3-hexenyl butanoate+water

Industrial Production Methods

In industrial settings, the production of butanoic acid, 3-hexenyl ester, (E)- often involves continuous esterification processes. These processes utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction conditions are optimized to achieve high yields and purity of the ester product .

Chemical Reactions Analysis

Types of Reactions

(E)-Hex-3-enyl butyrate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and (E)-3-hexen-1-ol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: The ester can undergo oxidation to form corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

(E)-Hex-3-enyl butyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of butanoic acid, 3-hexenyl ester, (E)- involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, the ester can be hydrolyzed by esterases to release butanoic acid and (E)-3-hexen-1-ol, which may exert various biological effects. The molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

(E)-Hex-3-enyl butyrate can be compared with other similar esters, such as:

    Butanoic acid, 3-hexenyl ester, (Z)-: The (Z)-isomer has a different spatial arrangement, leading to variations in odor and reactivity.

    Hexanoic acid, 3-hexenyl ester: This compound has a longer carbon chain, resulting in different physical and chemical properties.

    Butanoic acid, 2-hexenyl ester: The position of the double bond in the hexenyl group affects the compound’s reactivity and aroma.

The uniqueness of butanoic acid, 3-hexenyl ester, (E)- lies in its specific (E)-configuration, which imparts distinct olfactory characteristics and influences its chemical behavior .

Properties

IUPAC Name

[(E)-hex-3-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHOPXVYTWUHDS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880891
Record name Butanoic acid, (3E)-3-hexen-1-yl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53398-84-8
Record name trans-3-Hexenyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53398-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexenyl butyrate, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, (3E)-3-hexen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, (3E)-3-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hex-3-enyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.180
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Record name 3-HEXENYL BUTYRATE, (3E)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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